1-(4-Aminophenyl)-3-(m-tolyl)urea 1-(4-Aminophenyl)-3-(m-tolyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13325910
InChI: InChI=1S/C14H15N3O/c1-10-3-2-4-13(9-10)17-14(18)16-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H2,16,17,18)
SMILES: CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol

1-(4-Aminophenyl)-3-(m-tolyl)urea

CAS No.:

Cat. No.: VC13325910

Molecular Formula: C14H15N3O

Molecular Weight: 241.29 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Aminophenyl)-3-(m-tolyl)urea -

Specification

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
IUPAC Name 1-(4-aminophenyl)-3-(3-methylphenyl)urea
Standard InChI InChI=1S/C14H15N3O/c1-10-3-2-4-13(9-10)17-14(18)16-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H2,16,17,18)
Standard InChI Key NUQXUZOSYDCITJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(4-Aminophenyl)-3-(m-tolyl)urea (IUPAC name: 1-(4-aminophenyl)-3-(3-methylphenyl)urea) features a central urea group (-NH-C(=O)-NH-) bridging two aromatic rings: a para-aminophenyl group and a meta-tolyl (3-methylphenyl) group. The molecular formula is C₁₄H₁₅N₃O, with a molecular weight of 241.29 g/mol. The amino group at the para position of the phenyl ring enhances hydrogen-bonding capacity, while the methyl group on the meta-tolyl moiety contributes to hydrophobic interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O
Molecular Weight241.29 g/mol
IUPAC Name1-(4-aminophenyl)-3-(3-methylphenyl)urea
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
Melting PointNot reported (estimated 180–220°C based on analogs)

The compound’s planar structure and electron-rich aromatic systems facilitate π-π stacking and dipole-dipole interactions, which are critical for binding to biological targets or forming crystalline materials.

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis of 1-(4-Aminophenyl)-3-(m-tolyl)urea follows a nucleophilic addition-elimination mechanism, as detailed in patent literature and chemical supplier documentation. The reaction involves two primary steps:

  • Preparation of 4-Aminophenyl Isocyanate:
    Aniline derivatives are treated with phosgene (or safer alternatives like triphosgene) to generate the isocyanate intermediate.

  • Coupling with m-Toluidine:
    The isocyanate reacts with m-toluidine in dichloromethane or toluene under inert conditions:

    4-Aminophenyl Isocyanate+m-Toluidine1-(4-Aminophenyl)-3-(m-tolyl)urea\text{4-Aminophenyl Isocyanate} + \text{m-Toluidine} \rightarrow \text{1-(4-Aminophenyl)-3-(m-tolyl)urea}

    The reaction proceeds via nucleophilic attack by the amine on the electrophilic isocyanate carbon, forming the urea linkage. Typical yields range from 60–80% after purification by recrystallization or column chromatography.

Alternative Synthetic Approaches

Applications in Material Science and Drug Development

Medicinal Chemistry

The compound’s hydrogen-bonding capacity and aromaticity make it a versatile scaffold for drug design. Potential applications include:

  • Kinase Inhibitors: Modulating oncogenic kinases like Bcr-Abl or EGFR.

  • Antimicrobial Agents: Targeting bacterial dihydrofolate reductase (DHFR) or DNA gyrase.

Advanced Materials

In materials science, the urea moiety’s self-assembly properties enable the creation of supramolecular polymers or metal-organic frameworks (MOFs). These materials could find use in catalysis, sensing, or drug delivery systems .

Current Research and Future Perspectives

Despite its promising attributes, 1-(4-Aminophenyl)-3-(m-tolyl)urea remains understudied. Critical research priorities include:

  • In Vitro/In Vivo Testing: Evaluating toxicity, pharmacokinetics, and efficacy in disease models.

  • Synthetic Optimization: Exploring solvent-free or microwave-assisted methods to improve yield and sustainability .

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance target affinity or reduce off-target effects.

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